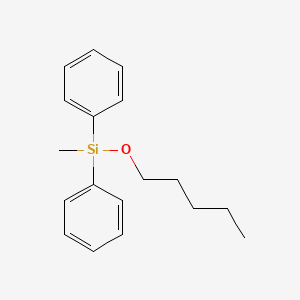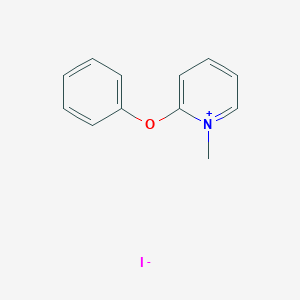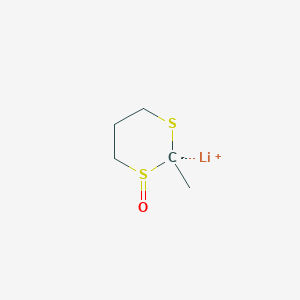
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide is an organolithium compound that plays a significant role in organic synthesis. Organolithium compounds are known for their high reactivity and are widely used as strong bases and nucleophiles in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide can be synthesized through the reaction of 2-methyl-1-oxo-1,3lambda~4~-dithiane with lithium metal. The reaction typically takes place in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The process typically includes the reaction of the corresponding halide with lithium metal in the presence of a suitable solvent .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous solvents such as diethyl ether or THF under an inert atmosphere .
Major Products
The major products formed from reactions involving this compound include alcohols, alkanes, and other substituted organic compounds .
Scientific Research Applications
Lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide involves its role as a nucleophile. It donates electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include carbonyl compounds and alkyl halides .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium 2-methyl-1-oxo-1,3lambda~4~-dithian-2-ide include other organolithium reagents such as:
- Methyllithium
- Butyllithium
- Phenyllithium
Uniqueness
This compound is unique due to its specific structure, which includes a dithiane ring. This structure imparts distinct reactivity and selectivity in chemical reactions compared to other organolithium compounds .
Properties
CAS No. |
60349-90-8 |
|---|---|
Molecular Formula |
C5H9LiOS2 |
Molecular Weight |
156.2 g/mol |
InChI |
InChI=1S/C5H9OS2.Li/c1-5-7-3-2-4-8(5)6;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
ROEHFXVCYOARQK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1SCCCS1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
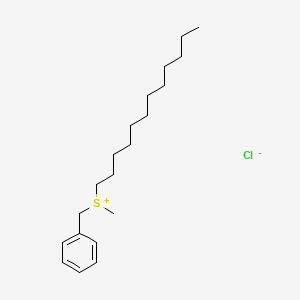
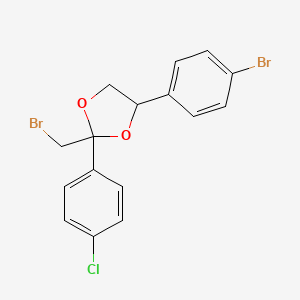
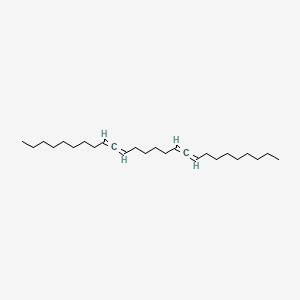
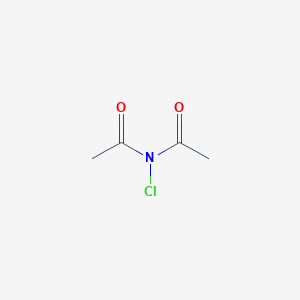

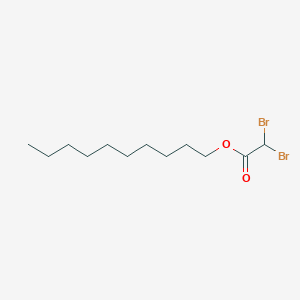
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
